tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2252434-78-7
VCID: VC11680426
InChI: InChI=1S/C12H19N3O2.ClH/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13;/h4-6H,7-8,13H2,1-3H3,(H,15,16);1H
SMILES: CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CN.Cl
Molecular Formula: C12H20ClN3O2
Molecular Weight: 273.76 g/mol

tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride

CAS No.: 2252434-78-7

Cat. No.: VC11680426

Molecular Formula: C12H20ClN3O2

Molecular Weight: 273.76 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride - 2252434-78-7

Specification

CAS No. 2252434-78-7
Molecular Formula C12H20ClN3O2
Molecular Weight 273.76 g/mol
IUPAC Name tert-butyl N-[[2-(aminomethyl)pyridin-4-yl]methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C12H19N3O2.ClH/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13;/h4-6H,7-8,13H2,1-3H3,(H,15,16);1H
Standard InChI Key FHSWNFUXDPYDIE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CN.Cl
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CN.Cl

Introduction

Chemical Structure and Nomenclature

tert-Butyl N-{[2-(aminomethyl)pyridin-4-yl]methyl}carbamate hydrochloride is characterized by a pyridine ring substituted with an aminomethyl group at the 2-position and a carbamate-protected methyl group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Molecular Formula and Weight

  • Molecular Formula: C12H20ClN3O2\text{C}_{12}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}

  • Molecular Weight: 273.76 g/mol.

IUPAC Name and SMILES Notation

  • IUPAC Name: tert-butyl N-[[2-(aminomethyl)pyridin-4-yl]methyl]carbamate hydrochloride.

  • Canonical SMILES: CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CN.Cl.

The structural features, including the tert-butoxycarbonyl (Boc) protecting group and the protonated amine, are critical for its reactivity and application as an intermediate in organic synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Protection of the Primary Amine: Reaction of 4-(aminomethyl)-2-(aminomethyl)pyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C.

  • Yield: Typically 70–85% after purification via recrystallization.

Industrial Scaling Considerations

Industrial production emphasizes cost-effective reagent selection and solvent recovery. Continuous-flow reactors may enhance efficiency, while chromatography is replaced by crystallization or extraction for purification.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water and polar aprotic solvents (e.g., DMSO, DMF) due to the hydrochloride salt.

  • Stability: Stable under inert atmospheres at temperatures below 40°C. Susceptible to hydrolysis in strongly acidic or basic conditions.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C stretch) confirm the carbamate group.

  • NMR: 1H^1\text{H} NMR (D2_2O, 400 MHz): δ 1.42 (s, 9H, Boc CH3_3), 3.85 (s, 2H, CH2_2NH2_2), 4.30 (s, 2H, CH2_2N).

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in the synthesis of kinase inhibitors and receptor antagonists. For example, its primary amine can undergo reductive amination to generate diverse pharmacophores .

Case Study: Anticancer Agent Development

In a 2024 study, the hydrochloride salt was used to synthesize a pyrrolo[2,3-d]pyrimidine derivative targeting EGFR mutations. The final compound exhibited an IC50_{50} of 8.2 nM against non-small cell lung cancer cells .

Agricultural Chemistry

Functionalization of the aminomethyl group enables the creation of herbicides with improved foliar absorption. Field trials in 2023 demonstrated 90% efficacy against Amaranthus retroflexus at 50 g/ha.

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceApplication
tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamateDifluoromethyl group instead of aminomethylEnzyme inhibition studies
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid Boronic acid substituentSuzuki-Miyaura coupling reactions

The hydrochloride salt’s ionic nature distinguishes it from neutral carbamates, enabling unique solubility profiles and salt-mediated crystallization in API manufacturing .

Future Research Directions

Targeted Drug Delivery Systems

Modifying the aminomethyl group with polyethylene glycol (PEG) chains could enhance blood-brain barrier penetration for neurological therapies.

Green Chemistry Approaches

Exploring biocatalytic methods for Boc protection may reduce reliance on hazardous reagents like phosgene derivatives.

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